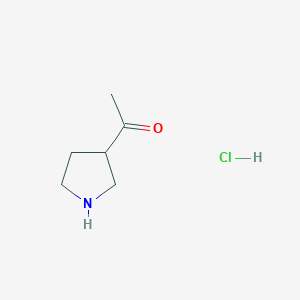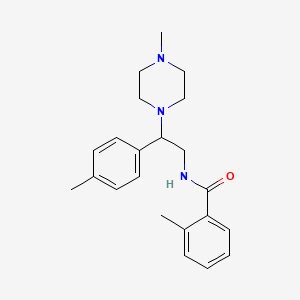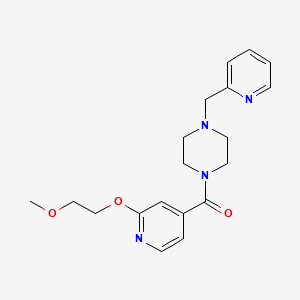![molecular formula C11H19NO3 B2641252 N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide CAS No. 2361641-91-8](/img/structure/B2641252.png)
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide, also known as DMCPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has also been shown to modulate the activity of certain ion channels, including the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease. N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments involving N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide.
未来方向
There are several future directions for research involving N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide, including the development of novel N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide derivatives with improved properties, the investigation of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide's potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide could be investigated for its potential use in the synthesis of novel materials with unique properties. Further research is needed to fully understand the potential applications of N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide in various fields.
合成方法
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 3,3-dimethoxycyclopentanone with various reagents. One of the most common methods involves the reaction of 3,3-dimethoxycyclopentanone with methylmagnesium bromide followed by the reaction with propargyl bromide to yield N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide.
科学研究应用
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been studied for its effects on the central nervous system, including its potential as a neuroprotective agent. In materials science, N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide has been investigated for its potential use in the synthesis of novel materials with unique properties.
属性
IUPAC Name |
N-[(3,3-dimethoxycyclopentyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-4-10(13)12-8-9-5-6-11(7-9,14-2)15-3/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISNLHLGUWKUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(C1)CNC(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)
![Ethyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2641174.png)



![2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2641180.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2641181.png)
![3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2641183.png)


![Methyl 4-[(3,4-difluorophenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B2641187.png)

![5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2641192.png)